2-Fluoro-5-methoxybenzaldehyde

Catalog No.
S714867
CAS No.
105728-90-3
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-methoxybenzaldehyde

CAS Number

105728-90-3

Product Name

2-Fluoro-5-methoxybenzaldehyde

IUPAC Name

2-fluoro-5-methoxybenzaldehyde

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3

InChI Key

DKIQXHIAEMGZGO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)F)C=O

Canonical SMILES

COC1=CC(=C(C=C1)F)C=O

Organic Synthesis:

-Fluoro-5-methoxybenzaldehyde serves as a valuable building block in organic synthesis. Its reactive aldehyde group allows for further functionalization through various reactions like condensation, aldol reactions, and reductive amination. This versatility makes it a key intermediate in the synthesis of more complex molecules, including:

  • Pharmaceutical compounds: Studies have explored the use of 2-F-5-MeO-benzaldehyde in the synthesis of potential anti-cancer agents and drugs targeting neurodegenerative diseases. [, ]
  • Functional materials: Research has investigated the incorporation of 2-F-5-MeO-benzaldehyde into the development of liquid crystals and organic light-emitting diodes (OLEDs) due to its potential impact on their properties. [, ]

Medicinal Chemistry:

The presence of both fluorine and methoxy groups in 2-F-5-MeO-benzaldehyde introduces unique electronic and steric properties that can influence the biological activity of molecules. This has led to its exploration in medicinal chemistry, particularly in:

  • Drug discovery: Researchers have investigated the potential of 2-F-5-MeO-benzaldehyde derivatives as enzyme inhibitors and modulators of various biological processes relevant to disease treatment. [, ]
  • Radiopharmaceutical development: Studies have explored the use of 2-F-5-MeO-benzaldehyde derivatives labeled with radioactive isotopes for potential applications in diagnostic imaging and targeted drug delivery. []

2-Fluoro-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H7FO2C_8H_7FO_2 and a molecular weight of 154.14 g/mol. It is characterized by a methoxy group (-OCH₃) and a fluoro group (-F) attached to a benzaldehyde structure. The compound appears as a yellow liquid and is known for its aromatic properties. Its InChI Key is DKIQXHIAEMGZGO-UHFFFAOYSA-N, indicating its unique chemical structure .

Typical of aldehydes and aromatic compounds, including:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic addition reactions, such as with Grignard reagents or hydrides.
  • Electrophilic Substitution: The presence of the methoxy and fluoro groups can influence electrophilic aromatic substitution, allowing for the introduction of other substituents on the aromatic ring.
  • Condensation Reactions: It can react with amines to form imines or with alcohols to yield acetals under acidic conditions.

These reactions are significant in synthetic organic chemistry, particularly in creating more complex molecules .

While specific biological activities of 2-Fluoro-5-methoxybenzaldehyde are not extensively documented, compounds with similar structures often exhibit various biological properties. For instance, methoxy-substituted benzaldehydes have been studied for their potential antimicrobial and anti-inflammatory effects. The fluoro substituent may enhance these activities due to its electronegative nature, which can influence the compound's interaction with biological targets .

Several methods have been reported for synthesizing 2-Fluoro-5-methoxybenzaldehyde:

  • Fluorination of Methoxybenzaldehyde: This method involves the direct fluorination of 5-methoxybenzaldehyde using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
  • Aroylation Reactions: Utilizing N-heterocyclic carbenes as catalysts, this method allows for the synthesis through aroylation reactions that introduce the aldehyde functionality at the desired position on the aromatic ring .
  • Rearrangement Reactions: Starting from precursors such as methoxy-substituted phenols, rearrangement reactions can yield the desired aldehyde.

These methods highlight the versatility and accessibility of 2-Fluoro-5-methoxybenzaldehyde in synthetic chemistry.

2-Fluoro-5-methoxybenzaldehyde serves several important roles in various fields:

  • Organic Synthesis: It is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Dyes and Pigments: The compound can be used in the production of dyes due to its chromophoric properties.
  • Research: It is often employed in research settings to study reaction mechanisms involving aldehydes and aromatic compounds .

Interaction studies involving 2-Fluoro-5-methoxybenzaldehyde focus on its reactivity with different nucleophiles and electrophiles. Understanding these interactions aids in predicting its behavior in biological systems and synthetic pathways. Research suggests that the presence of both methoxy and fluoro groups significantly affects its reactivity profile compared to other similar compounds .

Several compounds share structural similarities with 2-Fluoro-5-methoxybenzaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Fluoro-6-methoxybenzaldehyde146137-74-80.94
2,6-Difluoro-4-methoxybenzaldehyde256417-10-40.91
2,5-Difluoro-4-methoxybenzaldehyde879093-08-00.91
2,3-Difluoro-6-methoxybenzaldehyde187543-87-90.89
3-Fluoro-5-methoxybenzaldehyde699016-24-50.88

Uniqueness

The uniqueness of 2-Fluoro-5-methoxybenzaldehyde lies in its specific positioning of functional groups (fluoro and methoxy) on the benzene ring, which influences both its chemical reactivity and potential biological activity compared to similar compounds. This positioning allows it to participate effectively in electrophilic substitution reactions while maintaining stability under standard conditions .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluoro-5-methoxybenzaldehyde

Dates

Modify: 2023-08-15

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